![molecular formula C17H14FNO2 B2673908 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid CAS No. 869472-64-0](/img/structure/B2673908.png)
3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid” is a chemical compound with the molecular formula C17H14FNO2 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(O)CCC1=C(C(C=C2)=CC=C2F)NC3=C1C=CC=C3 . The InChI key for this compound is YKHLOIXZUIBBHT-UHFFFAOYSA-N . Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 283.30 . More specific physical and chemical properties are not provided in the search results .Scientific Research Applications
Ratiometric Fluorescence Imaging
3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) demonstrates potential as a ratiometric fluorescent pH probe, notably for intracellular imaging. The probe is sensitive to strong acidity (pH range 3.3–4.5), showing a significant Stokes shift and high selectivity. Its cell membrane permeability enables its application in monitoring intracellular pH levels, making it a valuable tool in biological and medical research (Nan et al., 2015).
Inhibition of Cytosolic Phospholipase A2α
The compound has been explored for its inhibitory activity against cytosolic phospholipase A2α (cPLA2α), a critical enzyme involved in inflammatory processes. Specific derivatives of the indole-based structure have demonstrated significant inhibitory effects, with one compound in particular (ASB14780) showing high potency in enzyme and cell-based assays. This suggests the compound's potential in treating inflammation-related conditions (Tomoo et al., 2014).
Urease Inhibition
A series of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and exhibited potent urease inhibitory activity. These molecules present a promising route for therapeutic agents, especially considering their mild cytotoxicity toward cell membranes (Nazir et al., 2018).
Antimicrobial Activity of Schiff Bases
Schiff bases derived from the indole group showed remarkable antimicrobial activity against bacteria, fungi, and tuberculosis. This highlights the compound's potential in developing new antimicrobial agents, an increasingly crucial area given rising antibiotic resistance (Radhakrishnan et al., 2020).
Activation of GPR40 Full Agonists
Indole-based derivatives have been studied for their role as GPR40 full agonists, which are relevant in treating type 2 diabetes by modulating insulin secretion from pancreatic β-cells. Certain derivatives have shown promise in in vivo studies for improving glycemic control, indicating potential applications in diabetes management (Zhao et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-12-7-5-11(6-8-12)17-14(9-10-16(20)21)13-3-1-2-4-15(13)19-17/h1-8,19H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLOIXZUIBBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869472-64-0 |
Source


|
| Record name | 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)
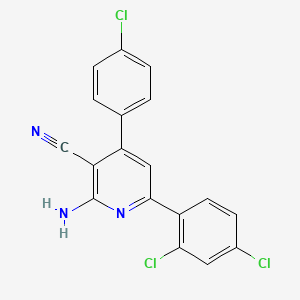

![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)
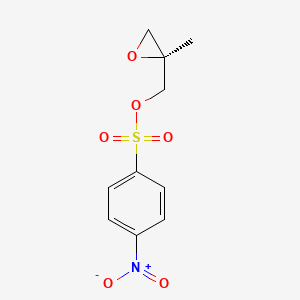
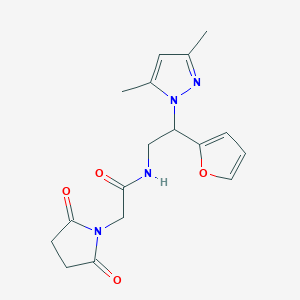
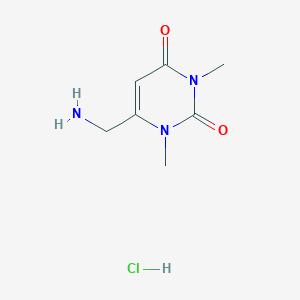
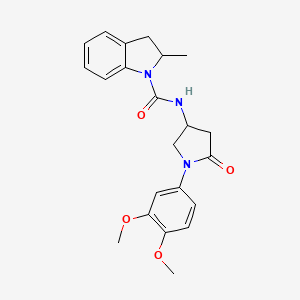
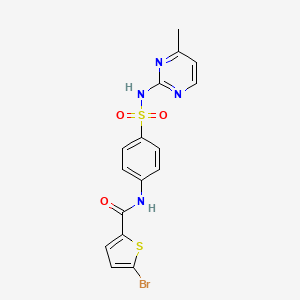
![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B2673845.png)
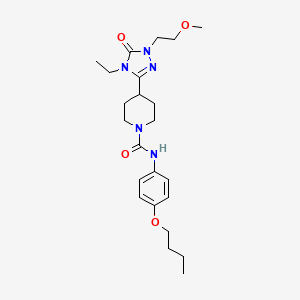
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chlorobenzyl)acetamide](/img/structure/B2673847.png)
![4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether](/img/structure/B2673848.png)
